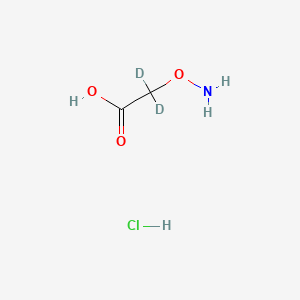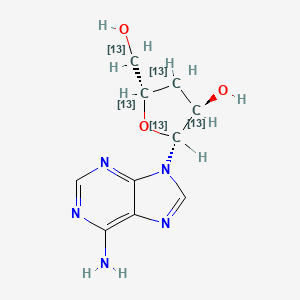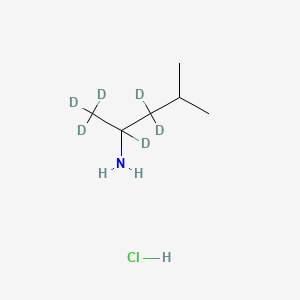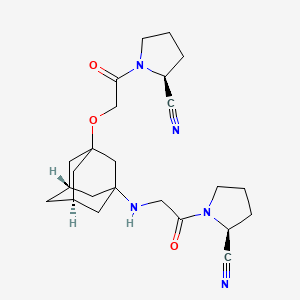
Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxymethoxyamine-d2 Hemihydrochloride is a stable isotope-labeled compound with the molecular formula C2H3D2NO3•1/2HCl and a molecular weight of 111.33 . It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carboxymethoxyamine-d2 Hemihydrochloride is synthesized by reacting O-carboxymethylacetone oxime with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Carboxymethoxyamine-d2 Hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters and purification steps to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent and intermediate in synthetic chemistry, particularly in isotope labeling studies.
Biology: It is used in biochemical assays and metabolic studies due to its stable isotope labeling.
Medicine: Research involving metabolic pathways and drug development often utilizes this compound.
Mécanisme D'action
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. It acts by incorporating the stable isotope label into target molecules, allowing for detailed tracking and analysis in various studies. The exact pathways and targets depend on the specific application and research focus.
Comparaison Avec Des Composés Similaires
Aminooxyacetic Acid Hemihydrochloride: Similar in structure and used in similar applications.
Hydroxylamine-O-acetic Acid Hemihydrochloride: Another related compound with comparable uses.
Uniqueness: Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in research applications compared to non-labeled counterparts.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride, researchers can effectively utilize this compound in various scientific endeavors.
Propriétés
Formule moléculaire |
C2H6ClNO3 |
|---|---|
Poids moléculaire |
129.54 g/mol |
Nom IUPAC |
2-aminooxy-2,2-dideuterioacetic acid;hydrochloride |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H/i1D2; |
Clé InChI |
IXMIEQPWCAPGKV-CUOKRTIESA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)ON.Cl |
SMILES canonique |
C(C(=O)O)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)


![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)





![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)


